molecular formula C23H23NO4 B2498613 N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide CAS No. 883954-23-2

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide

Cat. No.: B2498613
CAS No.: 883954-23-2
M. Wt: 377.44
InChI Key: SXXYGSJMEKTJMP-UHFFFAOYSA-N
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Description

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a methoxyphenyl group, and a cyclohexanecarboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced chromen-4-one analogs. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive compound with various biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide
  • N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}cyclohexanecarboxamide
  • N-[3-(4-methoxyphenyl)-3-oxopropyl]threonine

Uniqueness

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide stands out due to its unique combination of a chromen-4-one core, a methoxyphenyl group, and a cyclohexanecarboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-27-17-11-7-10-16(14-17)20-21(25)18-12-5-6-13-19(18)28-23(20)24-22(26)15-8-3-2-4-9-15/h5-7,10-15H,2-4,8-9H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXYGSJMEKTJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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